molecular formula C8H14N2O B12274393 (5-Tert-butyl-1,3-oxazol-4-yl)methanamine

(5-Tert-butyl-1,3-oxazol-4-yl)methanamine

Cat. No.: B12274393
M. Wt: 154.21 g/mol
InChI Key: UGKPMUHNYJGEEV-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,3-oxazol-4-yl)methanamine is a chemical compound with the molecular formula C8H14N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The tert-butyl group attached to the oxazole ring provides steric hindrance, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method is the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

(5-Tert-butyl-1,3-oxazol-4-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,3-oxazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Tert-butyl-1,3-oxazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (5-Tert-butyl-1,3-oxazol-4-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    (5-Tert-butyl-1,3-oxazol-4-yl)amine: Lacks the methylene bridge present in (5-Tert-butyl-1,3-oxazol-4-yl)methanamine.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the methanamine group, which provide distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(5-tert-butyl-1,3-oxazol-4-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-9)10-5-11-7/h5H,4,9H2,1-3H3

InChI Key

UGKPMUHNYJGEEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CN

Origin of Product

United States

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